(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
CAS No.: 1936438-26-4
Cat. No.: VC11653421
Molecular Formula: C39H50NO2PS
Molecular Weight: 627.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936438-26-4 |
|---|---|
| Molecular Formula | C39H50NO2PS |
| Molecular Weight | 627.9 g/mol |
| IUPAC Name | (R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C39H50NO2PS/c1-37(2,3)33-25-28(26-34(36(33)42-10)38(4,5)6)31-23-17-18-24-32(31)35(40-44(41)39(7,8)9)27-43(29-19-13-11-14-20-29)30-21-15-12-16-22-30/h11-26,35,40H,27H2,1-10H3/t35-,44-/m1/s1 |
| Standard InChI Key | VXLTVDIYSIOQSB-PVUKSDKOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
| SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Introduction
(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its biphenyl structure and various functional groups, including sulfinamide and phosphanyl moieties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of these functional groups, which can influence biological activity and reactivity.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps, employing various catalysts, solvents, and temperatures tailored to specific reaction conditions. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability. Reactions are often conducted under inert atmospheres to prevent oxidation or moisture interference, with temperature control being critical for high yields and selectivity.
Synthesis Steps
-
Formation of Key Intermediates: Involves the synthesis of the biphenyl and phosphanyl components.
-
Coupling Reactions: Requires precise control over temperature and catalysts.
-
Final Assembly: Combines the intermediates to form the final compound.
Applications and Mechanism of Action
This compound finds significant applications in medicinal chemistry, particularly as a ligand in catalysis and pharmaceutical development. Its mechanism of action primarily revolves around its role in catalytic cycles, likely through coordination with metal ions or participation in catalytic processes typical for phosphine-containing compounds.
Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Ligand in catalysis and pharmaceutical development |
| Organic Synthesis | Enhances reactivity and selectivity in chemical processes |
Stability and Environmental Considerations
The stability of this compound can vary based on environmental conditions such as temperature and pH. It is essential to store it under controlled conditions to maintain its integrity.
Storage Recommendations
-
Temperature: Room temperature.
-
Atmosphere: Inert atmosphere.
-
Light Protection: Keep in a dark place.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume